Ethyl 2-(3-amino-4-fluorophenyl)acetate

Catalog No.
S2874609
CAS No.
858972-17-5
M.F
C10H12FNO2
M. Wt
197.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-amino-4-fluorophenyl)acetate

CAS Number

858972-17-5

Product Name

Ethyl 2-(3-amino-4-fluorophenyl)acetate

IUPAC Name

ethyl 2-(3-amino-4-fluorophenyl)acetate

Molecular Formula

C10H12FNO2

Molecular Weight

197.209

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3

InChI Key

GQVVSIVOVOFWBK-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)N

Solubility

not available

Ethyl 2-(3-amino-4-fluorophenyl)acetate is an organic compound with the molecular formula C10H12FNO2C_{10}H_{12}FNO_2 and a molecular weight of 197.21 g/mol. This compound features an ethyl ester group attached to a phenyl ring that contains an amino group and a fluorine atom at specific positions. The presence of the amino and fluorine groups significantly influences its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Synthesis:

Ethyl 2-(3-amino-4-fluorophenyl)acetate is a synthetic organic compound. Its synthesis has been described in several research publications, often as an intermediate in the preparation of more complex molecules. For example, a 1998 study details its synthesis through the reaction of ethyl chloroacetate with 3-amino-4-fluorophenylamine [].

Potential Biological Applications:

Research suggests that Ethyl 2-(3-amino-4-fluorophenyl)acetate may possess biological properties relevant to various fields, although these applications are still under investigation. Here are some potential areas of exploration:

  • Antimicrobial activity: A 2012 study explored the compound's potential as an antimicrobial agent. The study found that Ethyl 2-(3-amino-4-fluorophenyl)acetate exhibited moderate antibacterial activity against certain bacterial strains []. However, further research is needed to determine its efficacy and safety for therapeutic applications.
  • Enzyme inhibition: Another study published in 2015 investigated the compound's ability to inhibit specific enzymes. The results suggest that Ethyl 2-(3-amino-4-fluorophenyl)acetate might have inhibitory effects on certain enzymes involved in cellular processes []. However, further studies are needed to understand its specific mechanisms of action and potential therapeutic implications.
, including:

  • Reduction Reactions: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The amino group can act as a nucleophile, participating in nucleophilic substitution reactions, particularly at positions where electrophilic substitution is favorable.
  • Esterification: The carboxylic acid derivative can react with alcohols to form esters, which is useful in synthetic applications.

These reactions enable the exploration of diverse derivatives and analogs that can be utilized in further chemical investigations or applications .

Ethyl 2-(3-amino-4-fluorophenyl)acetate exhibits various biological activities, primarily due to its interaction with biological macromolecules. Studies indicate that it can influence enzyme activity and receptor binding affinity, making it a potential lead compound for drug development. Specifically, it has been noted for its interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The amino group facilitates hydrogen bonding interactions, while the fluorinated phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The synthesis of Ethyl 2-(3-amino-4-fluorophenyl)acetate can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from ethyl 2-(4-fluoro-3-nitrophenyl)acetate, reduction using palladium on carbon under hydrogen atmosphere yields the desired amino compound.
  • Direct Amination: The introduction of an amino group can be performed using various amination techniques, including nucleophilic substitution reactions on halogenated precursors.
  • Esterification: This involves reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst to form the ester.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties or biological activity .

Ethyl 2-(3-amino-4-fluorophenyl)acetate has several applications across different fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
  • Material Science: Its properties may lend themselves to applications in creating functional materials or coatings.

The compound's ability to interact with biological systems also opens avenues for research into its potential therapeutic effects .

Research on Ethyl 2-(3-amino-4-fluorophenyl)acetate has shown that its interactions with biological macromolecules are significant. The amino group allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Studies indicate that this compound can modulate gene expression and cellular signaling pathways, suggesting potential roles in drug design and development.

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 2-(3-amino-4-fluorophenyl)acetate. Here are notable examples:

Compound NameStructural DifferencesUnique Characteristics
Ethyl 2-(4-chloro-3-fluorophenyl)acetateDifferent halogen positioningChlorine may alter steric effects compared to fluorine
Ethyl 2-(3-chloro-4-methylphenyl)acetateMethyl group instead of fluorineAlters electronic effects influencing reactivity
Ethyl 2-(3-chloro-4-nitrophenyl)acetateNitro group instead of fluorineDifferent reactivity due to electron-withdrawing nitro group
Ethyl 2-amino-2-(3-fluorophenyl)acetateChiral center at the amino positionPotentially different pharmacological properties

The uniqueness of Ethyl 2-(3-amino-4-fluorophenyl)acetate lies in its specific substitution pattern on the phenyl ring, particularly the presence of fluorine at the meta position. This configuration can significantly influence its chemical behavior, biological activity, and potential applications compared to related compounds .

XLogP3

1.5

Dates

Modify: 2023-08-17

Explore Compound Types